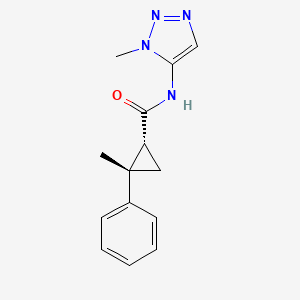
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide is not yet fully understood. However, it is believed to inhibit the growth of microorganisms by interfering with their DNA replication and protein synthesis processes.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits low toxicity and does not cause any significant adverse effects on human cells. It has also been found to have a low potential for drug resistance development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it useful in a wide range of applications. However, one of the limitations is that its mechanism of action is not yet fully understood, which makes it difficult to optimize its use in specific applications.
Orientations Futures
There are several future directions for the research on (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide. One of the areas of focus is to further investigate its mechanism of action and optimize its use as an antimicrobial and anticancer agent. Another area of research is to explore its potential use in the development of new drugs for the treatment of infectious diseases and cancer. Additionally, there is a need to study its pharmacokinetics and pharmacodynamics to determine its safety and efficacy in vivo.
Méthodes De Synthèse
The synthesis of (2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide involves the reaction of cyclopropylamine with 4-phenyl-1H-1,2,3-triazole-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride to obtain the final compound.
Applications De Recherche Scientifique
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as an anticancer agent, as it has shown to induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
(2S,3R)-2-cyclopropyl-N-(3-phenyltriazol-4-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c21-16(13-8-9-22-15(13)11-6-7-11)18-14-10-17-19-20(14)12-4-2-1-3-5-12/h1-5,10-11,13,15H,6-9H2,(H,18,21)/t13-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQHNXBMLAOSBY-HIFRSBDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)C(=O)NC3=CN=NN3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1C(=O)NC2=CN=NN2C3=CC=CC=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aS,7aS)-3a-[3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazol-5-yl]-2,3,4,6,7,7a-hexahydro-1H-pyrano[3,4-c]pyrrole](/img/structure/B7353548.png)
![5-[[(3S,4S)-4-methylpyrrolidin-3-yl]methyl]-3-(3-propan-2-ylfuran-2-yl)-1,2,4-oxadiazole](/img/structure/B7353556.png)
![5-[(3aR,7aS)-1,2,3,4,5,6,7,7a-octahydroindol-3a-yl]-3-[(2-fluoro-5-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B7353563.png)
![(3R)-1-[5-(3,3-dimethyl-2H-1-benzofuran-5-yl)-4-methylpyrimidin-2-yl]pyrrolidin-3-ol](/img/structure/B7353571.png)

![(2S,3R)-2-cyclopropyl-N-[1-ethyl-5-(trifluoromethyl)pyrazol-4-yl]oxolane-3-carboxamide](/img/structure/B7353581.png)


![(2S,3R)-N-[5-(2-chlorophenyl)-2-methyl-1,2,4-triazol-3-yl]-2-cyclopropyloxolane-3-carboxamide](/img/structure/B7353605.png)
![2-[(1R,3S)-3-[(5-phenyl-1H-pyrazol-4-yl)methylamino]cyclopentyl]acetic acid](/img/structure/B7353615.png)

![2-chloro-6-(cyclopropylmethoxy)-N-[(3S,4S)-4-methoxyoxolan-3-yl]benzamide](/img/structure/B7353625.png)
![2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)-1-[(2S,3S)-2-methyl-3-(trifluoromethyl)morpholin-4-yl]ethanone](/img/structure/B7353649.png)
![(2S,3R)-2-cyclopropyl-N-[6-(2-methylpropoxy)pyrimidin-4-yl]oxolane-3-carboxamide](/img/structure/B7353657.png)